molecular formula C11H10N2O3 B030123 Vasicinolone CAS No. 84847-50-7

Vasicinolone

Cat. No. B030123
CAS RN: 84847-50-7
M. Wt: 218.21 g/mol
InChI Key: MKNHUAILAQZBTQ-VIFPVBQESA-N
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Description

Synthesis Analysis

Vasicinolone synthesis has been achieved through various innovative approaches. One notable method involves the redox condensation of o-nitrobenzaldehydes with amines, utilizing iron pentacarbonyl as a reducing agent, followed by oxidation to yield a variety of polycyclic nitrogen-containing heterocycles, including enantiomerically pure vasicinolone (Afanasyev et al., 2020). Another approach is chemoenzymatic synthesis, employing azidoreductive cyclization and lipase-catalyzed resolution to synthesize and resolve vasicinolone, showcasing the versatility and efficiency of combining chemical and enzymatic methods (Kamal et al., 2001).

Molecular Structure Analysis

The molecular structure of vasicinolone has been elucidated through various analytical techniques. Its molecular formula has been identified as C11H10N2O2, with a molecular weight of approximately 210. The structure is characterized by a quinazoline ring and includes a hydroxytrimethylene group (Amin & Mehta, 1959).

Chemical Reactions and Properties

Vasicinolone participates in a variety of chemical reactions, contributing to its diverse biological activities. Studies have shown that it can be synthesized through intramolecular aza-Wittig reactions and asymmetric oxidation, offering routes to obtain optically active forms of the compound (Eguchi et al., 1996). Its reactivity has been further demonstrated in the synthesis of C-ring-substituted vasicinones via regioselective aza-Nazarov cyclization (Rasapalli et al., 2019).

Physical Properties Analysis

While specific details on the physical properties of vasicinolone are scarce, its crystalline form and basicity level have been noted in early studies, indicating its weaker base nature compared to vasicine, another alkaloid found in the same plant source (Amin & Mehta, 1959).

Chemical Properties Analysis

Vasicinolone's chemical properties, including its bronchodilatory action, have been attributed to its unique molecular structure. The quinazol-4-one ring system plays a crucial role in its pharmacological activity, differentiating its effects from those of vasicine, which has been found to have bronchoconstricting properties (Cambridge et al., 1962).

Scientific Research Applications

Alzheimer's Disease Treatment

Vasicinolone, as a metabolite of Vasicine, has been explored for its potential in the treatment of Alzheimer's disease. Vasicine showed significant anticholinesterase activity in preclinical models, which is promising for Alzheimer's treatment. Its metabolism in rat models was extensively studied, revealing processes like monohydroxylation, dihydroxylation, and glucuronidation. However, its metabolites, including vasicinolone, showed weaker inhibitory activity against acetylcholinesterase and butyrylcholinesterase compared to Vasicine itself (Liu et al., 2015).

Bronchodilator Properties

Vasicinolone was first identified as a bronchodilator from Adhatoda vasica Nees. It has shown weaker basic properties than vasicine but has been significant in bronchodilator applications (Amin & Mehta, 1959).

Anti-Inflammatory and Antimicrobial Activities

The anti-inflammatory and antimicrobial activities of vasicinolone have been noted. A study highlighted its significant effects against inflammation and microbial infections. Particularly, vasicinolone showed potent activity against Escherichia coli and Candida albicans (Singh & Sharma, 2013).

Neuroprotective Effects

In the context of Parkinson’s disease, vasicinolone demonstrated neuroprotective effects. It reduced cell viability loss and suppressed reactive oxygen species generation in a Parkinson’s disease-associated cell model. This suggests its potential use in treating neurodegenerative disorders related to oxidative stress (Ju et al., 2019).

Anti-Proliferative Properties in Lung Carcinoma

Vasicinolone has shown anti-proliferative effects against lung carcinoma cells, suggesting a potential role in cancer therapy. It induced apoptosis through both mitochondria-dependent and independent pathways in lung carcinoma cells (Dey et al., 2018).

Future Directions

Vasicinone may be used to develop a new therapeutic agent against oxidative stress-induced lung cancer . Its anti-proliferative nature mediated apoptosis through both Fas death receptors as well as Bcl-2 regulated signaling .

properties

IUPAC Name

(3S)-3,7-dihydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-6-1-2-8-7(5-6)11(16)13-4-3-9(15)10(13)12-8/h1-2,5,9,14-15H,3-4H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNHUAILAQZBTQ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC3=C(C2=O)C=C(C=C3)O)C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NC3=C(C2=O)C=C(C=C3)O)[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233900
Record name Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)-

CAS RN

84847-50-7
Record name Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084847507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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